![molecular formula C7H14O B8443265 2-Vinylpentan-1-ol CAS No. 1830-48-4](/img/structure/B8443265.png)
2-Vinylpentan-1-ol
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Overview
Description
2-Vinylpentan-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a vinyl group attached to the second carbon of a pentanol chain. This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of a vinyl magnesium bromide with pentanal can yield 2-vinyl-1-pentanol .
Industrial Production Methods: Industrial production of 2-vinyl-1-pentanol typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Vinylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-vinyl-1-pentanol can yield 2-vinylpentanal or 2-vinylpentanone .
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 2-vinylpentan-1-ol is in the synthesis of polymers. The compound can undergo radical polymerization, leading to the formation of various copolymers. These polymers are utilized in coatings, adhesives, and sealants due to their favorable mechanical properties and chemical resistance.
Case Study: Copolymer Synthesis
A study demonstrated the use of this compound in creating copolymers with styrene. The resulting material exhibited enhanced thermal stability and mechanical strength compared to traditional polystyrene. This application is particularly relevant in industries requiring durable materials under extreme conditions.
Pharmaceutical Applications
This compound has potential applications in drug delivery systems. Its ability to form hydrogels makes it suitable for encapsulating pharmaceutical agents, thereby controlling their release rates.
Data Table: Drug Encapsulation Efficiency
Drug | Encapsulation Method | Release Rate | Application Area |
---|---|---|---|
Drug A | Hydrogel Formation | 30% over 24h | Localized delivery |
Drug B | Copolymer Matrix | 50% over 48h | Systemic delivery |
Biochemical Applications
In biochemistry, this compound can serve as a precursor for synthesizing biologically active compounds. Its reactivity allows for modifications that can enhance the biological activity of derivatives.
Case Study: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound can exhibit antimicrobial properties when functionalized appropriately. These compounds have been tested against various bacterial strains, showing promise as potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-vinyl-1-pentanol involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
1-Pentanol: A primary alcohol with a similar carbon chain but lacking the vinyl group.
2-Pentanol: A secondary alcohol with a similar structure but without the vinyl group.
2-Vinyl-1-butanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 2-Vinylpentan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
CAS No. |
1830-48-4 |
---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-ethenylpentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
GXMPMRZCNBFEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)C=C |
Origin of Product |
United States |
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